Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
Description
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 56719-67-6) is a β-ketoester derivative characterized by a methyl ester group, a β-keto moiety, and a 2,4-dichlorophenyl substituent. Its molecular formula is C₁₀H₈Cl₂O₃ (MW: 245.98505 Da), with SMILES notation COC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl . The compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and agrochemical precursors, such as spirodiclofen (a miticide) . Its commercial availability (95% purity) and synthetic versatility make it a valuable building block in medicinal and industrial chemistry .
Properties
IUPAC Name |
methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNFVLUGKXPFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374209 | |
| Record name | Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56719-67-6 | |
| Record name | Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56719-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2,4-dichlorophenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds through a Claisen condensation mechanism, forming the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate has been investigated for its potential as a drug candidate due to its ability to interact with specific enzymes and receptors. Key applications include:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in various metabolic pathways, which can lead to therapeutic effects such as anti-inflammatory and anticancer properties.
- Drug Design : It serves as an intermediate in synthesizing more complex organic molecules for pharmaceuticals. Researchers are exploring derivatives of this compound for enhanced biological activities.
The biological activity of this compound is primarily attributed to its interactions with biological systems:
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against several pathogens. Its mechanism involves disrupting microbial cell processes through enzyme inhibition.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 25 µg/mL | |
| Candida albicans | 30 µg/mL |
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its applications include:
- Synthesis of Agrochemicals : The compound serves as a key intermediate in the synthesis of various agrochemicals, enhancing crop protection strategies .
- Coatings and Adhesives : It is used in formulating coatings and adhesives due to its favorable chemical properties, which contribute to product durability and performance.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of this compound, researchers tested its effects against various pathogens. The results demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study concluded that the compound's structure plays a crucial role in its bioactivity, particularly due to the presence of the dichlorophenyl group which enhances lipophilicity and cellular interaction.
Case Study 2: Drug Development
Another investigation focused on the potential of this compound derivatives as anti-inflammatory agents. The research highlighted how modifications to the ester group could lead to increased potency and selectivity for specific enzyme targets. This study emphasizes the importance of structure-activity relationship (SAR) analyses in guiding future drug design efforts involving this compound .
Mechanism of Action
The mechanism of action of methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Chlorine Substitution Patterns
- Ethyl 3-(3,5-Dichlorophenyl)-3-oxopropanoate (CAS: 172168-01-3): Differs in the 3,5-dichloro substitution pattern versus 2,4-dichloro. Reduced steric hindrance but similar electron-withdrawing effects. Lower similarity score (0.81) due to altered electronic and steric profiles .
- Ethyl 3-(4-Chlorophenyl)-3-oxopropanoate (CAS: 2881-63-2): Contains a single 4-chloro substituent. Reduced electrophilicity at the β-keto group compared to dichloro analogs, impacting reactivity in nucleophilic additions .
(b) Heteroaromatic Replacements
- Methyl 3-(Furan-2-yl)-3-oxopropanoate Derivatives (e.g., 2h–2m in ): Replacement of dichlorophenyl with furan or benzofuran rings. Increased π-electron density due to oxygen heteroatoms, altering cyclization behavior and hydrogen-bonding capacity. Yields in synthesis vary significantly (49–90%), suggesting dichlorophenyl derivatives may require optimized conditions .
Ester Group Modifications
- Ethyl vs. Methyl Esters: Ethyl esters (e.g., Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate) exhibit slower hydrolysis rates due to increased steric bulk, affecting their utility in aqueous reaction systems . Methyl esters generally offer higher volatility and faster reaction kinetics in esterification and transesterification .
- Extended Carbon Chains: Methyl 4-(3,4-Dichlorophenyl)-2,4-dioxobutanoate (CAS: 374679-63-7):
Functional Group Additions/Substitutions
- Methyl 3-(2-Chloropyridin-3-yl)-3-oxopropanoate (CAS: 682811-11-6): Replacement of phenyl with pyridinyl introduces a basic nitrogen atom, modifying solubility in polar solvents and hydrogen-bonding interactions .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is an organic compound classified as an ester, characterized by its unique structural features, including a propanoate backbone and a dichlorophenyl substituent. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer domains.
- Molecular Formula : CHClO
- Molecular Weight : Approximately 247.07 g/mol
- Structure : The presence of two chlorine atoms on the phenyl ring enhances lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly antimicrobial properties. The compound's structure suggests potential interactions with various biological systems, which could lead to therapeutic applications.
Antimicrobial Activity
Studies have demonstrated that this compound shows promising antimicrobial effects against a range of bacterial strains. The compound's efficacy has been compared to established antibiotics, revealing superior activity in some cases.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.015 mg/mL | 0.030 mg/mL |
| Staphylococcus aureus | 0.008 mg/mL | 0.020 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
The above table summarizes the MIC and MBC values for several bacterial strains, indicating that this compound exhibits potent antibacterial activity, particularly against Enterobacter cloacae, which was identified as the most sensitive strain.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cell wall synthesis.
- Interaction with Cellular Components : Its lipophilic nature allows it to penetrate cell membranes effectively, leading to disruption of cellular functions.
- Binding Affinity Studies : Preliminary studies suggest that the compound may exhibit binding affinities to certain receptors or enzymes, although detailed molecular docking studies are needed to elucidate these interactions further.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound outperformed traditional antibiotics against several Gram-positive and Gram-negative bacteria. It showed a significant reduction in bacterial growth rates compared to controls.
- Cytotoxicity Testing : In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that it exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential for anticancer applications.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the dichlorophenyl group can significantly affect biological activity. For instance, replacing chlorine with other halogens altered the potency of the compounds against specific bacterial strains.
Q & A
Q. What are common synthetic routes for preparing methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate?
The compound is typically synthesized via Claisen condensation between methyl esters and 2,4-dichlorophenyl ketones. For example, a base-mediated condensation of methyl acetate derivatives with 2,4-dichlorobenzoyl chloride can yield the target β-ketoester. Crystallization is often achieved by slow evaporation from a chloroform-methanol (1:1) solution . Alternative methods include flow chemistry approaches to optimize reaction efficiency, as seen in analogous β-ketoester syntheses involving tert-butyl esters .
Q. How is the structural identity of this compound confirmed in academic research?
X-ray crystallography is the gold standard for structural validation. Single-crystal diffraction data (e.g., monoclinic system, space group P21/n, with unit cell parameters a = 11.4644 Å, b = 12.0231 Å) provide precise bond lengths and angles, confirming the β-ketoester backbone and dichlorophenyl substitution . Complementary techniques include NMR (¹H/¹³C) to verify ester and ketone functionalities, and IR spectroscopy to identify carbonyl stretching frequencies (~1700–1750 cm⁻¹) .
Q. What solvents and conditions are optimal for recrystallization?
Chloroform-methanol (1:1 v/v) is widely used for slow evaporation at room temperature, yielding high-purity crystals suitable for diffraction studies. The solvent polarity balances solubility and slow nucleation, minimizing defects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Batch vs. flow chemistry comparisons are critical. For example, tert-butyl β-ketoester syntheses achieved higher yields (85–90%) under flow conditions due to precise temperature control and reduced side reactions . Key parameters include:
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies between calculated and observed NMR/IR data often arise from conformational flexibility or crystal packing effects. For example, X-ray data in revealed non-planar geometry in the dichlorophenyl ring, explaining deviations in predicted ¹³C NMR shifts. Cross-validation using high-resolution mass spectrometry (HRMS) and computational modeling (DFT) further resolves ambiguities .
Q. How does steric hindrance from the dichlorophenyl group influence reactivity?
The 2,4-dichloro substitution creates steric bulk, slowing nucleophilic attacks at the β-keto position. This is evidenced in slower hydrolysis rates compared to unsubstituted analogs. However, the electron-withdrawing Cl atoms enhance electrophilicity at the ketone, facilitating condensation reactions with amines or hydrazines .
Q. What are the challenges in synthesizing spirocyclic derivatives of this compound?
Spirocyclization (e.g., 1-oxaspiro[4.5]dec-3-en-4-yl esters) requires careful control of ring strain and stereochemistry. A study in achieved this via acid-catalyzed intramolecular esterification, with yields dependent on solvent polarity (DMF > THF) and reaction time (48–72 hr). Monitoring by TLC and quenching with aqueous NaHCO₃ prevents over-oxidation .
Methodological Notes
- Contradiction Analysis : When batch syntheses yield inconsistent results (e.g., vs. 3), replicate experiments under inert atmospheres (N₂/Ar) can identify oxygen-sensitive intermediates.
- Crystallography Tips : Hydrogen atoms are often geometrically idealized in refinement, but disorder in the dichlorophenyl ring should be modeled with split occupancy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
